4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine
Overview
Description
4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine, also known as BMBP, is a novel pyrimidine derivative that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. BMBP has been found to exhibit potent activity against a range of diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine is not fully understood, but studies have suggested that it may act by inhibiting key enzymes or signaling pathways involved in disease progression. For example, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine may prevent cancer cells from dividing and proliferating. 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and physiological effects:
4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to have a range of biochemical and physiological effects, depending on the disease being targeted. In cancer cells, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to induce apoptosis and inhibit tumor growth. Inflammatory cells, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes. In microbial cells, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to disrupt cell membrane integrity and inhibit key metabolic processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine for lab experiments is its potent activity against a range of diseases, making it a promising candidate for further study. Additionally, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine is relatively easy to synthesize and can be produced in large quantities, making it readily available for experimentation. However, one limitation of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine. One area of interest is the development of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine and its potential applications in a range of diseases. Finally, clinical trials are needed to determine the safety and efficacy of 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine in humans, which will be essential for its eventual use as a therapeutic agent.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been the subject of extensive research in recent years due to its potential therapeutic applications. Studies have shown that 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine exhibits potent anti-cancer activity, with the ability to induce apoptosis and inhibit tumor growth in a variety of cancer cell lines. Additionally, 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine has also been shown to possess antimicrobial activity, with the ability to inhibit the growth of a range of bacteria and fungi.
properties
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-20-7-9-21(10-8-20)16-18-11-14(17)15(19-16)22-12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSAWNCWAURAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654743 | |
Record name | 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-YL)pyrimidine | |
CAS RN |
885952-24-9 | |
Record name | 4-(Benzyloxy)-5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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